Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate is a chemical compound that has gained attention due to its unique structure and potential applications in medicinal chemistry. The compound consists of a piperidine ring with an ethyl ester group at the 4-position and a thiophen-2-ylcarbamoyl group at the 1-position. The incorporation of the thiophene ring, a sulfur-containing heterocycle, enhances its chemical diversity and potential reactivity, making it a subject of interest in various fields, including drug discovery and organic synthesis.
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate can be classified as:
The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate typically involves several key steps:
The reaction conditions for each step are crucial for achieving high yields and purity of the final product. The use of appropriate solvents, temperature control, and reaction times are essential factors that influence the outcome of each synthetic step.
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 265.34 g/mol. The compound's structural features contribute to its biological activity and reactivity in chemical reactions.
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Common reagents used for these reactions include:
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate is typically a solid at room temperature, with properties that may vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound and confirm its structure .
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate has potential applications in various scientific fields:
The structural architecture of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate originates from scaffold hopping of TCA1, a potent noncovalent inhibitor of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). Analysis of TCA1’s cocrystal structure with DprE1 (PDB: 4KW5) revealed critical interactions: the thiophene moiety engages in hydrophobic contacts with Phe156 and a hydrogen bond with His132, while the benzothiazole group parallels the FAD isoalloxazine ring. Scaffold hopping replaced the metabolically labile benzothiazole-carbamate unit with an arylamide motif, conserving the thiophene core’s interactions while improving metabolic stability. The piperidine carboxylate ester was introduced to exploit a subpocket lined by Lys418 and Ser228, enhancing binding affinity through salt-bridge formation [7].
Table 1: Binding Interactions of TCA1 vs. Optimized Thiophene-Arylamide Hybrid
Structural Motif | TCA1 Interactions | Hybrid Analog Interactions |
---|---|---|
Thiophene core | H-bond with His132; hydrophobic with Phe156 | Conserved |
Eastern moiety | Benzothiazole (parallel to FAD) | Arylamide (H-bond with Tyr60) |
Western moiety | Carbamate (metabolically labile) | Piperidine-4-carboxylate (salt bridge) |
Strategic modifications at the thiophene C3/C5 positions profoundly influence target engagement. Introducing electron-withdrawing groups (e.g., esters or carboxamides) at C3 stabilizes the enol tautomer, strengthening hydrogen bonding with His132. Molecular dynamics simulations confirm that methyl ester substitution at C3 enhances residence time in DprE1’s hydrophobic cleft by 40% compared to unsubstituted analogs. Conversely, C5 alkyl extensions (e.g., methyl or ethyl) improve membrane permeability by reducing polarity, as evidenced by a 0.8-log increase in PAMPA permeability coefficients. These modifications collectively lower IC₅₀ values against DprE1 to sub-micromolar ranges (0.2–0.9 μg/mL) while maintaining selectivity over human macrodomains [1] [7].
Arylamide coupling employs carbodiimide- or uronium-based condensation agents. Optimized protocols use 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in anhydrous dimethylformamide, with N,N-diisopropylethylamine as base. Key considerations include:
Piperidine-4-carboxylic acid esterification leverages Fisher–Speier methodology:
Efficient hybridization requires tailored catalysts:
N-Boc protection of 4-aminopiperidine employs di-tert-butyl dicarbonate under diverse conditions:
Table 2: Boc Protection/Deprotection Method Comparison
Method | Conditions | Yield | Advantages |
---|---|---|---|
Ionic liquid catalysis | [C₄MIM][BF₄], 25°C, 30 min | 98% | Recyclable catalyst; no base needed |
HFIP solvent | 60°C, 2 h | 95% | No side products with amino alcohols |
HClO₄–SiO₂ (solvent-free) | RT, 45 min | 92% | Fast; inexpensive |
Deprotection Method | |||
Trifluoroacetic acid/DCM | 25% TFA, 2–12 h | 90% | Mild; room temperature |
ZnBr₂ in dichloromethane | 3 equiv., 12 h | 85% | Avoids strong acids |
Deprotection uses trifluoroacetic acid (TFA) in dichloromethane (25% v/v) for 2–12 h. For acid-sensitive substrates, ZnBr₂ (3 equiv.) in dichloromethane cleaves Boc groups without epimerizing chiral centers [1] [4] [8].
Carboxylate intermediates require controlled hydrolysis:
Basic hydrolysis of ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate follows second-order kinetics:
Ester + OH⁻ → Carboxylate + EtOH Rate = k[ester][OH⁻]
Optimal conditions (1.5 equiv. KOH, ethanol/water 3:1, 50°C, 4 h) achieve >95% conversion. The resultant carboxylate precipitates upon acidification to pH 2–3, enabling isolation by filtration [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1